Culmorin
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h9-12,16-17H,5-8H2,1-4H3 |
InChI Key |
VWMGBHVRRNKOAE-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)C |
Synonyms |
culmorin |
Origin of Product |
United States |
Natural Occurrence and Structural Variations of Culmorin
Isolation from Fungal Cultures
Culmorin has been isolated from a variety of fungal species, most notably within the Fusarium genus. The primary producers include Fusarium culmorum, from which it was first identified, F. graminearum, F. crookwellense (also known as F. cerealis), F. venenatum, and the more recently identified F. praegraminearum. nih.govmdpi.com Its production has also been reported outside the Fusarium genus, in the marine ascomycete Leptosphaeria oreamaris. asm.org
The isolation of this compound from fungal cultures typically involves fermentation, followed by extraction and purification. Fungal strains are often cultivated on substrates like rice or in liquid culture media designed to induce mycotoxin production. nih.govnih.gov For instance, large-scale liquid fermentation of F. culmorum has been a common method for obtaining this compound and its derivatives. cdnsciencepub.com Following cultivation, the fungal biomass and culture broth are extracted using organic solvents, such as ethyl acetate (B1210297). canada.ca The resulting crude extract contains a mixture of secondary metabolites.
Further purification is achieved through chromatographic techniques. Column chromatography is frequently employed to separate the different compounds based on their polarity. cdnsciencepub.com Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for the final identification and quantification of the isolated compounds. cdnsciencepub.comnih.gov
Table 1: Fungal Sources and Isolation Methods for this compound
| Fungal Species | Isolation Method Highlights | Reference |
|---|---|---|
| Fusarium culmorum | Liquid culture fermentation, extraction from broth. | cdnsciencepub.com |
| Fusarium graminearum | Cultivation on rice, analysis by GC-MS. | nih.gov |
| Fusarium crookwellense | Detected and isolated from culture. | cdnsciencepub.com |
| Fusarium venenatum | Reported as a producer. | mdpi.com |
| Leptosphaeria oreamaris | Reported as a marine fungal source. | asm.org |
Naturally Occurring Hydroxylated Derivatives
Fungi that produce this compound often generate a suite of related compounds, including various hydroxylated derivatives. These structural modifications are the result of enzymatic activity within the fungus, leading to a diversity of naturally occurring this compound analogues. acs.org The profile and abundance of these hydroxylated forms can differ significantly between fungal species. ebi.ac.uk
5-Hydroxythis compound
5-Hydroxythis compound is a significant metabolite, particularly in F. culmorum, where it can be one of the main this compound-related compounds produced. ebi.ac.uk It has also been detected in cultures of F. graminearum and is found in naturally contaminated wheat samples, often alongside its parent compound and other derivatives. nih.govebi.ac.uk Its isolation was reported from liquid culture fermentations of F. culmorum CMI 14764, where it was characterized using spectral analysis. cdnsciencepub.com Studies on wheat inoculated with Fusarium species have shown that 5-hydroxythis compound can accumulate to significant levels, sometimes exceeding the concentration of this compound itself. nih.govmdpi.com
12-Hydroxythis compound
12-Hydroxythis compound is another key hydroxylated derivative. It has been identified as one of the main metabolites in F. graminearum cultures. ebi.ac.uk Like its 5-hydroxy counterpart, it was successfully isolated and characterized from the liquid fermentation of F. culmorum. cdnsciencepub.com The presence of these derivatives highlights the diverse enzymatic pathways that exist within Fusarium species for modifying the basic this compound structure. canada.ca
15-Hydroxythis compound (B12774201)
Alongside 5-hydroxythis compound, 15-hydroxythis compound is a primary metabolite found in F. culmorum. ebi.ac.uk It is also produced by F. graminearum and is frequently detected in naturally infected cereals like wheat, barley, and oats. nih.govnih.gov In some studies of naturally contaminated grain, the concentration of 15-hydroxythis compound has been found to be substantial, indicating its prevalence in agricultural settings. nih.gov For example, in wheat samples inoculated with a mixture of F. graminearum and F. culmorum, 15-hydroxythis compound was one of the most abundant fungal metabolites detected. nih.gov
Other Hydroxy-Culmorins
Research has revealed the existence of additional, less common hydroxylated culmorins. Analysis of various Fusarium cultures has detected minor amounts of about ten other hydroxy-culmorins. researchgate.net One of these has been suggested to be 14-hydroxythis compound, which was detected in analyses of both naturally contaminated grain and grain artificially inoculated with F. culmorum. nih.gov Furthermore, studies on genetically modified fungal strains have led to the discovery of novel derivatives. For instance, a detailed analysis of a F. graminearum mutant strain (ΔClm2D20) revealed the production of several new hydroxylated compounds, including 3-hydroxylongiborneol, 5-hydroxylongiborneol, 12-hydroxylongiborneol, and 15-hydroxylongiborneol, which are hydroxylated precursors or variations of the this compound skeleton. canada.ca
Table 2: Naturally Occurring Hydroxylated this compound Derivatives
| Derivative | Primary Fungal Source(s) | Notes | Reference |
|---|---|---|---|
| 5-Hydroxythis compound | F. culmorum, F. graminearum | Major metabolite in F. culmorum. Found in naturally contaminated wheat. | cdnsciencepub.comnih.govebi.ac.uk |
| 12-Hydroxythis compound | F. graminearum, F. culmorum | Main metabolite in F. graminearum. | cdnsciencepub.comebi.ac.uk |
| 15-Hydroxythis compound | F. culmorum, F. graminearum | Major metabolite in F. culmorum. Often abundant in contaminated grain. | nih.govebi.ac.uk |
| 14-Hydroxythis compound | F. culmorum, F. graminearum | Detected in studies of contaminated grain. | nih.govebi.ac.uk |
| Other Hydroxy-Culmorins | Fusarium spp. | Includes various minor hydroxylated forms and hydroxylongiborneols from mutant strains. | canada.caresearchgate.net |
Acetylated and Oxidized Natural Forms
In addition to hydroxylation, this compound can undergo other natural modifications such as acetylation and oxidation, further expanding its family of related compounds.
The primary oxidized form of this compound found naturally is culmorone , which possesses a keto group at the C-11 position. asm.org Its structure has been confirmed through spectral analysis following its isolation from Fusarium culmorum cultures. cdnsciencepub.com Beyond the single oxidation, hydroxylated and oxidized forms also exist. 15-Hydroxyculmorone , a derivative with both a hydroxyl and a keto group, has also been isolated from liquid culture fermentations of F. culmorum. cdnsciencepub.comresearchgate.net The presence of up to four different hydroxy-culmorones has been reported in some Fusarium cultures. researchgate.net
Acetylated forms of this compound are less commonly reported but are known to occur naturally. The fungal metabolite 11-acetylthis compound has been identified, and more specifically, 11-epi-acetylthis compound was isolated from a liquid culture of a mutant F. graminearum strain. canada.carsc.org Additionally, when wheat cell cultures were treated with this compound, the formation of This compound acetate was observed, indicating that plants can also metabolize the compound through acetylation. rsc.org
Table 3: Acetylated and Oxidized Natural Forms of this compound
| Compound | Modification Type | Source/Context of Isolation | Reference |
|---|---|---|---|
| Culmorone | Oxidized | Isolated from F. culmorum cultures. | cdnsciencepub.comasm.org |
| 15-Hydroxyculmorone | Oxidized & Hydroxylated | Isolated from F. culmorum cultures. | cdnsciencepub.comresearchgate.net |
| 11-epi-acetylthis compound | Acetylated | Isolated from a mutant F. graminearum strain. | canada.ca |
| This compound acetate | Acetylated | Formed in planta by wheat suspension culture treated with this compound. | rsc.org |
Table of Compounds
11-Acetylthis compound
11-Acetylthis compound is an acetylated derivative of this compound. rsc.org It is recognized as a fungal metabolite and may serve as a biosynthetic precursor to this compound, similar to how 3- and 15-acetyl DON are deacetylated to form deoxynivalenol (B1670258). rsc.org Research involving the treatment of wheat suspension cultures with this compound has shown that wheat enzymes are capable of acetylating this compound, leading to the formation of 11-acetylthis compound. rsc.orgnih.gov Interestingly, when wheat cells were treated with the fungal metabolite 11-acetylthis compound, it was rapidly deacetylated. researchgate.netnih.gov
15-Hydroxyculmorone
15-Hydroxyculmorone is another derivative of this compound. This compound has been isolated from liquid culture fermentations of Fusarium culmorum. cdnsciencepub.comresearchgate.net Along with other derivatives like 5-hydroxythis compound and 12-hydroxythis compound, 15-hydroxyculmorone represents one of the various ways the basic this compound structure is modified by fungal metabolic processes. cdnsciencepub.comcabidigitallibrary.org Its mass spectrum indicates a molecular formula of C₁₅H₂₄O₃, distinguishing it from this compound by an additional oxygen atom present as a hydroxyl group. cdnsciencepub.com
Environmental Detection in Agricultural Commodities
This compound is frequently detected in agricultural commodities, particularly cereal grains, often as a co-contaminant with other Fusarium mycotoxins. nih.govnih.gov Its presence is considered that of an "emerging mycotoxin" due to increasing evidence of its widespread occurrence. nih.govnih.gov
Occurrence in Wheat, Barley, and Oats
Studies have consistently identified this compound in samples of wheat, barley, and oats. nih.govresearchgate.net A survey of Norwegian grains found this compound in 95–100% of barley, oats, and wheat samples. nih.gov Another analysis of 76 Norwegian grain samples also confirmed the high prevalence of this compound alongside other Fusarium metabolites. mdpi.comscispace.com The concentrations can be significant; one study reported median concentrations of 2000 µg/kg in oats, 292 µg/kg in barley, and 100 µg/kg in wheat. researchgate.net
Table 1: Detection of this compound in Norwegian Grain Samples
| Grain | Prevalence | Median Concentration (µg/kg) | Maximum Concentration (µg/kg) |
| Oats | 95-100% | 2000 | 31,500 |
| Barley | 95-100% | 292 | 31,500 |
| Wheat | 95-100% | 100 | 31,500 |
Data sourced from a 2013 study on Norwegian grain samples. researchgate.netnih.gov
Correlation with Deoxynivalenol Levels in Contaminated Grains
A strong and consistent positive correlation exists between the concentration of this compound and the concentration of deoxynivalenol (DON) in naturally contaminated grains. mdpi.comnih.govmdpi.com Research has shown that grain samples with high levels of DON also contain relatively high levels of this compound and its hydroxy-derivatives. nih.govnih.gov The ratio of total this compound compounds to DON compounds in contaminated grain has been found to range from 0.14 to 1.07. nih.gov In many cases, this compound concentrations are found to be about 2 to 3 times higher than those of DON. researchgate.netnih.gov This co-occurrence is linked to the fact that the same Fusarium species, primarily F. graminearum and F. culmorum, produce both sets of compounds. nih.govmdpi.com The amount of F. graminearum DNA in grain has been shown to correlate strongly with the content of both this compound (correlation coefficient ρ = 0.882) and deoxynivalenol (ρ = 0.856). mdpi.com
Table 2: Correlation of F. graminearum DNA with Mycotoxin Content in Grain
| Mycotoxin | Spearman's Correlation Coefficient (ρ) with F. graminearum DNA |
| This compound | 0.882 |
| Deoxynivalenol (DON) | 0.856 |
| Zearalenone (B1683625) | 0.756 |
| Aurofusarin | 0.630 |
Data from a 2021 study on barley. mdpi.com
Biosynthetic Pathway and Enzymatic Mechanisms
Precursor Identification: Farnesyl Pyrophosphate (FPP)
The biosynthesis of culmorin, like other sesquiterpenes, originates from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP) nih.govresearchgate.netusda.govwikipedia.orgasm.org. FPP is a 15-carbon molecule formed through the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) pathway in different organisms wikipedia.orgvulcanchem.com. In the context of this compound biosynthesis in Fusarium graminearum, FPP serves as the substrate for the initial cyclization step catalyzed by a specific terpene synthase nih.govresearchgate.netusda.gov.
| Compound | Role in Pathway | Molecular Formula | PubChem CID |
| Farnesyl Pyrophosphate | Precursor | C₁₅H₂₈O₇P₂ | 445713 |
Elucidation of Key Biosynthetic Genes and Enzymes
Genetic and biochemical studies in Fusarium graminearum have identified the key genes and enzymes responsible for the conversion of FPP to this compound. These include a terpene synthase encoded by the CLM1 gene and a cytochrome P450 monooxygenase encoded by the CLM2 gene ebi.ac.uknih.govresearchgate.netnih.gov.
The CLM1 gene in Fusarium graminearum encodes a terpene synthase identified as longiborneol (B1213909) synthase nih.govasm.orgresearchgate.netresearchgate.netnih.govuniprot.org. This enzyme is crucial for the first committed step in this compound biosynthesis nih.govasm.orgresearchgate.netnih.gov.
Longiborneol synthase (CLM1) catalyzes the cyclization of farnesyl pyrophosphate (FPP) to produce longiborneol nih.govasm.orgresearchgate.netresearchgate.netnih.govuniprot.org. This reaction involves the intricate folding and cyclization of the acyclic FPP molecule to form the tricyclic structure of longiborneol asm.orguniprot.org. Experimental evidence, including expression of CLM1 in yeast (Saccharomyces cerevisiae), has demonstrated the production of longiborneol, confirming the enzymatic activity of CLM1 nih.govasm.orgresearchgate.netnih.gov. Gene disruption studies in F. graminearum have further shown that a functional CLM1 gene is required for this compound biosynthesis, and CLM1 disruptants are unable to produce this compound but can convert exogenously supplied longiborneol to this compound nih.govasm.orgresearchgate.netnih.gov.
| Gene | Enzyme | Catalyzed Reaction | Substrate | Product |
| CLM1 | Longiborneol Synthase | Cyclization | Farnesyl Pyrophosphate | Longiborneol |
Studies have observed the transient accumulation of longiborneol in this compound-producing strains of F. graminearum nih.govasm.orgresearchgate.netnih.gov. This transient presence of longiborneol supports its role as an intermediate in the this compound biosynthetic pathway, being produced by CLM1 before being further modified by downstream enzymes nih.govasm.orgresearchgate.netnih.gov.
| Intermediate | Accumulation in this compound-Producing Strains |
| Longiborneol | Transient |
The second key enzyme in this compound biosynthesis is a cytochrome P450 monooxygenase encoded by the CLM2 gene ebi.ac.ukresearchgate.netnih.govcanada.ca. This enzyme catalyzes the subsequent hydroxylation step in the pathway ebi.ac.ukresearchgate.netnih.govmdpi.com.
CLM2 functions as a regio- and stereoselective cytochrome P450 monooxygenase that catalyzes the hydroxylation of longiborneol at a specific position, C-11, to yield this compound ebi.ac.ukresearchgate.netnih.gov. Gene disruption of CLM2 in F. graminearum results in a complete loss of this compound production, confirming its essential role in the final step of biosynthesis ebi.ac.ukresearchgate.netnih.gov. Complementation of the ΔCLM2 mutant restores this compound production ebi.ac.ukresearchgate.net. Analysis of ΔCLM2 mutants has also revealed the accumulation of hydroxylated longiborneol derivatives, highlighting the specificity of CLM2 for the C-11 position in the wild-type strain ebi.ac.uk.
| Gene | Enzyme | Catalyzed Reaction | Substrate | Product | Specificity |
| CLM2 | Cytochrome P450 Monooxygenase | Regio- and Stereoselective Hydroxylation | Longiborneol | This compound | C-11 |
CLM2 Gene and Cytochrome P450 Monooxygenase Activity
Genetic Regulation and Co-regulation with Other Mycotoxins
The production of this compound is subject to genetic regulation, and research highlights its co-regulation with other Fusarium mycotoxins, particularly deoxynivalenol (B1670258).
Induction of this compound Biosynthesis in Planta During Infection
This compound biosynthesis is induced in planta during the infection of various crop species by Fusarium rsc.orgresearchgate.net. This suggests that this compound may play a role as a Fusarium virulence factor during plant colonization rsc.orgresearchgate.net. Studies have shown that this compound biosynthetic genes, such as CLM1, can be highly expressed during the initial stages of infection mdpi.commdpi.comresearchgate.net. For instance, CLM1 expression was found to be significantly repressed in wheat spikes treated with a fungal endophyte that reduces Fusarium head blight, further supporting its link to the infection process mdpi.com.
Co-regulation with Deoxynivalenol Biosynthesis
This compound biosynthesis is co-regulated with the biosynthesis of deoxynivalenol rsc.orgresearchgate.net. This co-regulation is supported by genomic analyses of Fusarium species, which reveal that CUL and trichothecene (B1219388) biosynthetic genes consistently co-occur among species closely related to F. graminearum mdpi.comresearchgate.net. During the first week of infection, this compound biosynthetic genes have been observed to be more highly expressed than TRI5, a key gene in the trichothecene biosynthetic pathway mdpi.commdpi.comresearchgate.net. The amount of this compound and deoxynivalenol contamination in infected wheat is positively correlated with disease severity, suggesting that the production of both metabolites contributes to virulence mdpi.comresearchgate.net.
Furthermore, this compound has been shown to influence the metabolism of DON in plants and mammals. In plants, this compound can inhibit the detoxification of DON via glycosylation nih.govmdpi.com. In mammals, this compound has been found to suppress the in vitro glucuronidation of deoxynivalenol, a major detoxification pathway nih.govnih.govresearchgate.net. This suppression can reduce the formation of DON-15-glucuronide and DON-3-glucuronide nih.govresearchgate.net.
Gene Disruption and Complementation Studies
Gene disruption and complementation studies have been instrumental in identifying the genes required for this compound biosynthesis. Disruption of the CLM1 gene in F. graminearum has been shown to result in a complete loss of this compound production researchgate.netnih.govsemanticscholar.org. These CLM1 disruptant strains were still able to convert exogenously added longiborneol to this compound, indicating that other genes in the pathway remained functional researchgate.netnih.govsemanticscholar.org. This provided strong evidence that CLM1 encodes a longiborneol synthase essential for this compound biosynthesis researchgate.netnih.gov.
Similarly, disruption of the CLM2 gene, encoding a cytochrome P450 monooxygenase, leads to a complete loss of this compound production in F. graminearum liquid cultures canada.caebi.ac.uk. This compound production was restored in a ΔClm2 complementation experiment, confirming the role of CLM2 in the final hydroxylation step of this compound biosynthesis canada.caebi.ac.uk.
While these studies have identified key genes, the impact of CLM gene disruption on Fusarium virulence has shown some variability canada.canih.gov.
Isotopic Labeling Studies in Biosynthesis Elucidation
Isotopic labeling studies have been employed to gain deeper insights into the this compound biosynthetic pathway, particularly regarding hydride and methyl migrations during the enzymatic reactions researchgate.net. These studies, often combined with techniques like NMR spectroscopy and mass spectrometry, allow researchers to trace the incorporation of labeled precursors into this compound and its intermediates boku.ac.atibs.frnih.gov. Such experiments help to elucidate the specific enzymatic mechanisms and the order of steps in the biosynthetic route from FPP to this compound researchgate.netnih.gov. Stable isotope labeling, in conjunction with advanced metabolomics workflows like LC-HRMS, is used to study the metabolism of fungal secondary metabolites, including this compound boku.ac.at.
Chemical Synthesis and Analog Preparation
Total Synthesis Strategies of Culmorin
The total synthesis of this compound has been approached through various methodologies, with a significant focus on controlling the stereochemistry of its multiple chiral centers and efficiently assembling its complex ring system.
A different approach to achieve stereocontrol has been through the use of a functionalized camphor (B46023) strategy to synthesize nine longiborneol (B1213909) sesquiterpenoids, including longiborneol, a precursor to this compound. ebi.ac.uk This method utilizes (S)-carvone as a starting material and employs a metal-mediated hydrogen atom transfer (MHAT) initiated cyclization to rapidly construct the longiborneol skeleton. ebi.ac.uk The synthesis of longiborneol was achieved in nine steps, representing the shortest route to date. ebi.ac.uk
A highly efficient and stereocontrolled method for constructing the tricyclo[6.3.0.03,9]undecan-10-one skeleton of this compound is the intramolecular double Michael addition. nih.govtuwien.at This cascade reaction has been successfully applied to the synthesis of (±)-culmorin and (±)-longiborneol. rsc.orgnih.gov
The key step involves a cyclopentenone substrate bearing an α,β-unsaturated ester moiety. nih.govtuwien.at Treatment of this precursor with a base, such as lithium hexamethyldisilazide (LHMDS), at low temperatures initiates a tandem Michael addition sequence. nih.govtuwien.at This reaction creates the complex tricyclic system in a single step and with remarkable stereocontrol, perfectly setting the stereochemistry of the four newly generated stereogenic centers. nih.govtuwien.at The reaction with LHMDS has been shown to provide the desired tricyclic product as a sole stereoisomer in very high yield (94%). nih.gov
Synthetic Approaches to this compound Metabolites and Conjugates
To investigate the metabolism and biological activity of this compound, the synthesis of its various derivatives, including glucosylated and sulfated conjugates, has been undertaken. These synthetic standards are essential for analytical and toxicological research. researchgate.netchemrxiv.orgmdpi.com
The synthesis of glucosylated this compound derivatives has been achieved through diastereo- and regioselective methods. researchgate.netchemrxiv.orgmdpi.com The two hydroxyl groups of this compound at C-8 and C-11 present a challenge for regioselective glycosylation.
To synthesize this compound-8-glucoside, a strategy involving an initial acetylation followed by glycosylation was employed. researchgate.net Treatment of this compound with 2,3,4,6-tetra-O-acetyl-α,D-glucopyranosyl-1-(N-phenyl)-2,2,2-trifluoroacetimidate resulted in the formation of 11-acetylthis compound-8-tetra-O-acetyl-glucoside. rsc.org Subsequent deprotection of the sugar moiety with sodium cyanide yielded 11-acetylthis compound-8-glucoside, and further deprotection with an excess of sodium cyanide afforded the final product, this compound-8-glucoside. researchgate.net
For the synthesis of this compound-11-glucoside, a different approach was necessary to avoid acyl transfer, a common side reaction in glycosylation. researchgate.netsemanticscholar.org The use of a 2-O-benzyloxycarbonyl (Cbz) protected glucosyl donor, specifically an ethyl thioglycoside donor activated with N-iodosuccinimide and trifluoromethanesulfonic acid, allowed for the regioselective glycosylation at the C-11 position. researchgate.netresearchgate.net This method effectively prevented acyl migration and yielded the protected this compound-11-glucoside. researchgate.netsemanticscholar.org The final deprotection was achieved through palladium-catalyzed hydrogenation to give this compound-11-glucoside in a 90% yield. researchgate.net
Table 1: Synthesis of Glucosylated this compound Derivatives
| Target Compound | Key Reagents and Steps | Yield | Reference |
|---|
An efficient procedure for the synthesis of this compound sulfates has been developed to serve as reference compounds for metabolism studies. researchgate.netchemrxiv.orgmdpi.com The sulfation of this compound can lead to monosulfated and disulfated products.
The synthesis of this compound-11-sulfate was achieved by reacting this compound with a sulfur trioxide-trimethylamine complex (SO₃•NMe₃) in dimethylformamide (DMF) at 55 °C. rsc.org This reaction yielded the desired monosulfated product, which was then converted to its sodium salt using a sodium ion exchange resin, resulting in a 72% yield. rsc.org
Similarly, the synthesis of this compound-8-sulfate was accomplished using the same sulfating agent and conditions. researchgate.net The disulfated derivative, this compound-8,11-disulfate, was also prepared using an excess of the sulfating agent, affording the product in an 87% yield after purification and conversion to the sodium salt. rsc.org
Table 2: Synthesis of Sulfated this compound Conjugates
| Target Compound | Key Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| This compound-11-sulfate, sodium salt | SO₃•NMe₃ in DMF at 55 °C, followed by ion exchange | 72% | rsc.org |
| This compound-8-sulfate | SO₃•NMe₃ in DMF | - | researchgate.net |
| This compound-8,11-disulfate, sodium salt | Excess SO₃•NMe₃ in pyridine, followed by ion exchange | 87% | rsc.org |
Regioselective acetylation of this compound is a key step in the synthesis of certain analogs and is also observed as a metabolic transformation in planta. researchgate.netchemrxiv.org The selective acetylation of one of the two hydroxyl groups allows for further functionalization or the preparation of specific acetylated derivatives.
In the context of synthesizing this compound-8-glucoside, an initial reaction with a glucosyl donor led to the formation of 11-acetylthis compound-8-tetra-O-acetyl-glucoside, indicating a regioselective acetylation at the C-11 position under those specific glycosylation conditions. rsc.orgresearchgate.net A more direct approach to generate acetylated analogs involves undirected C-H oxidation of acetylated longiborneol. nih.gov Acetylating the hydroxyl group of longiborneol directs the oxidation to other positions on the scaffold, providing a route to acetylated this compound precursors. nih.gov For instance, treatment of acetyl longiborneol with TFDO (methyl(trifluoromethyl)dioxirane) yielded a mixture of ketones, which after deprotection, provided culmorone, a precursor to this compound. nih.gov This demonstrates that acetylation can be used as a strategic tool to guide further chemical modifications.
Biological Activities and Mechanistic Studies
Phytotoxic Effects
Culmorin (CUL), a sesquiterpenoid mycotoxin produced by various Fusarium species, has been the subject of studies investigating its effects on plant health. While its role is complex, research has focused on its direct toxicity to plant tissues and its interactive effects with other co-occurring mycotoxins.
Research into the direct phytotoxic effects of this compound has yielded varied results depending on the experimental system and concentrations used. Some studies have reported that this compound by itself does not significantly inhibit growth in certain assays. For instance, in studies using the unicellular green alga Chlamydomonas reinhardtii and assessing wheat (Triticum aestivum) root elongation, purified this compound alone did not demonstrate a noticeable toxic effect mdpi.comnih.gov.
Conversely, other research has observed direct phytotoxicity, particularly on wheat coleoptile tissues mdpi.comnih.govresearchgate.net. A significant phytotoxic effect was noted on tissues treated with high concentrations of CUL (1000 µM) nih.govresearchgate.net. At lower concentrations (10 µM), which are more comparable to those used in other studies, a significant inhibition of coleoptile tissue growth was observed only in the most susceptible wheat varieties, such as 'Concorde' mdpi.comresearchgate.net. These discrepancies suggest that the direct phytotoxicity of this compound may be dependent on the specific plant tissue, the plant's susceptibility, and the concentration of the compound nih.govresearchgate.net.
A significant body of evidence points to the synergistic phytotoxic activity of this compound when present with trichothecene (B1219388) mycotoxins, a major class of mycotoxins also produced by Fusarium fungi mdpi.comnih.govresearchgate.net. While this compound alone may show limited toxicity, its combination with trichothecenes can lead to a pronounced increase in phytotoxicity mdpi.com. This synergistic relationship is considered a key aspect of this compound's role in plant disease development, such as Fusarium head blight (FHB) nih.govnih.gov.
The most well-documented synergistic interaction is between this compound and deoxynivalenol (B1670258) (DON), one of the most prevalent trichothecenes in cereal crops mdpi.comnih.gov. Studies using both Chlamydomonas reinhardtii growth assays and wheat root elongation assays have demonstrated that mixtures of CUL and DON inhibit growth in a synergistic manner mdpi.comnih.gov. For example, in wheat root assays, while CUL alone had no significant effect, its combination with DON resulted in a greater reduction in root elongation than that caused by DON alone nih.gov. The severity of FHB in wheat has been positively correlated with the sum of both CUL and DON, further suggesting their combined contribution to disease mdpi.comnih.gov.
The synergistic phytotoxicity of this compound extends to the acetylated derivatives of DON, namely 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON) mdpi.comnih.gov. These derivatives are precursors or co-metabolites of DON produced by Fusarium graminearum nih.gov. Research has shown that mixtures of this compound with either 3-ADON or 15-ADON result in a significant, synergistic inhibition of growth in phytotoxicity assays mdpi.comnih.govnih.govresearchgate.net. For instance, in C. reinhardtii cultures, the addition of CUL to 15-ADON or 3-ADON treatments led to a further reduction in growth compared to the acetylated derivatives alone nih.gov.
| Test System | Toxin(s) | Observed Effect | Reference |
|---|---|---|---|
| Chlamydomonas reinhardtii Growth | CUL alone | No significant growth inhibition | mdpi.comnih.gov |
| Chlamydomonas reinhardtii Growth | DON alone | Growth inhibition | nih.gov |
| Chlamydomonas reinhardtii Growth | CUL + DON | Synergistic growth inhibition | mdpi.comnih.gov |
| Chlamydomonas reinhardtii Growth | 3-ADON / 15-ADON alone | Significant growth inhibition | nih.gov |
| Chlamydomonas reinhardtii Growth | CUL + 3-ADON / 15-ADON | Enhanced synergistic growth inhibition | nih.gov |
| Wheat Root Elongation | CUL alone | No significant phytotoxic effect | mdpi.com |
| Wheat Root Elongation | DON alone | Significant reduction in root growth | mdpi.com |
| Wheat Root Elongation | CUL + DON | Synergistic reduction in root elongation | mdpi.com |
The synergistic phytotoxic effects of this compound and DON are not limited to model systems and have been observed across multiple economically important cereal crops, including wheat, barley (Hordeum vulgare), and corn (Zea mays) mdpi.comnih.gov. Root elongation assays performed on these crops demonstrated that the combination of CUL and DON significantly inhibits root growth, indicating that this synergistic interaction is a broad phenomenon among cereal species mdpi.com. This has significant implications for agriculture, as the co-occurrence of these mycotoxins in Fusarium-infected grains can lead to greater damage than would be predicted from their individual toxicities nih.gov.
| Cereal Crop | Treatment | Effect on Root Elongation | Reference |
|---|---|---|---|
| Wheat (Triticum aestivum) | CUL + DON | Synergistic inhibition | mdpi.comnih.gov |
| Barley (Hordeum vulgare) | CUL + DON | Synergistic inhibition | mdpi.comnih.gov |
| Corn (Zea mays) | CUL + DON | Synergistic inhibition | mdpi.comnih.gov |
The primary mechanism proposed to explain the synergistic phytotoxicity of this compound with DON is its ability to inhibit the natural detoxification processes within the plant mdpi.comresearchgate.net. Cereal plants can defend against DON by converting it into a less toxic form, DON 3-O-glucose (D3G), through a process called glycosylation mdpi.com. This reaction is catalyzed by enzymes known as uridine (B1682114) diphosphate (B83284) glucosyltransferases (UGTs) mdpi.com.
Research suggests that this compound acts as a competitive inhibitor for these UGT enzymes mdpi.com. By serving as a competing alternate substrate, this compound effectively suppresses the activity of UGTs that would otherwise glycosylate DON mdpi.comresearchgate.net. This inhibition prevents the detoxification of DON, leading to higher intracellular concentrations of the more toxic parent compound and, consequently, enhanced phytotoxic effects mdpi.com. This hypothesis is supported by findings that the synergistic effect is most apparent when the concentration of this compound exceeds that of DON mdpi.com. Interestingly, this synergistic effect was not observed with the trichothecene nivalenol (B191977) (NIV), suggesting that UGTs may have preferential binding for different substrates mdpi.comnih.gov.
Mechanistic Basis of Phytotoxicity
Antifungal Activities
This compound has been characterized as possessing moderate antifungal activity. nih.govresearchgate.net While not as potent as some specialized antifungal compounds, its inhibitory effects on the growth of other fungi contribute to its ecological role.
Interactions with Xenobiotic Metabolism in Mammalian Systems (In vitro)
In mammalian systems, glucuronidation is a major Phase II detoxification pathway for mycotoxins, functionally equivalent to glucosylation in plants. nih.govbohrium.com In vitro studies using human liver microsomes have demonstrated that this compound significantly suppresses the glucuronidation of deoxynivalenol (DON). bohrium.comnih.govresearchgate.net
When present at equimolar or higher concentrations, this compound inhibits the formation of both DON-15-glucuronide and DON-3-glucuronide in a dose-dependent manner. nih.govresearchgate.net This inhibitory action is substantial, raising concerns about its potential to increase the systemic toxicity of co-ingested DON by reducing its detoxification rate. researchgate.net
| CUL to DON Ratio | Reduction in DON-15-glucuronide Formation | Reduction in DON-3-glucuronide Formation |
|---|---|---|
| 1:1 (67 µM) | 15% | 30% |
| 5:1 | 50% | 50% |
Further investigation with specific human recombinant UGT enzymes revealed that this compound potently inhibits UGT2B4 and UGT2B7, the primary enzymes responsible for DON glucuronidation in humans. nih.govnih.gov A tenfold excess of this compound resulted in nearly complete inhibition of these enzymes. nih.govresearchgate.net
| Enzyme | Primary Product | Inhibition by 10x Excess CUL (100 µM) |
|---|---|---|
| UGT2B4 | DON-15-O-glucuronide | Substantial (up to 100%) |
| UGT2B7 | DON-3-O-glucuronide | Substantial (up to 100%) |
Interestingly, during these studies, a novel metabolite, CUL-11-glucuronide, was identified for the first time. bohrium.comnih.gov This indicates that while this compound inhibits the metabolism of DON, it can be a substrate for glucuronidation itself. The presence of this metabolite has also been confirmed in urine samples from piglets and humans. nih.govnih.gov
Inhibition of Specific Human UDP-Glucuronosyltransferases (UGT2B4, UGT2B7)
This compound has been identified as an inhibitor of human uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically the UGT2B4 and UGT2B7 isoforms. nih.govresearchgate.net These enzymes are crucial for the detoxification of various xenobiotics, including mycotoxins like deoxynivalenol (DON), by catalyzing their conjugation with glucuronic acid, a process known as glucuronidation. nih.govresearchgate.net
In vitro studies using human recombinant UGT2B4 and UGT2B7 have demonstrated that this compound can substantially suppress the glucuronidation of DON. nih.govresearchgate.net When a tenfold excess of this compound (100 µM) was applied, it resulted in up to 100% inhibition of DON glucuronidation by these specific UGT isoforms. nih.govresearchgate.net Further research using human liver microsomes showed a concentration-dependent inhibitory effect. When this compound was present in equimolar amounts (67 µM) with DON, the formation of DON-15-glucuronide and DON-3-glucuronide was reduced by 15% and 30%, respectively. nih.govnih.gov Increasing the this compound concentration to a fivefold excess resulted in a 50% reduction for both glucuronide forms. nih.govnih.gov
Inhibition of Deoxynivalenol (DON) Glucuronidation by this compound (CUL) in Human Liver Microsomes
| Molar Ratio (CUL:DON) | Inhibition of DON-15-glucuronide formation (%) | Inhibition of DON-3-glucuronide formation (%) |
|---|---|---|
| 1:1 (equimolar) | 15% | 30% |
| 5:1 | 50% | 50% |
Formation of this compound Glucuronide Conjugates
During investigations into its inhibitory effects, it was discovered that this compound itself is a substrate for glucuronidation. nih.govresearchgate.net A novel metabolite, CUL-11-glucuronide, was identified for the first time in vitro. nih.govresearchgate.net This finding indicates that this compound undergoes phase II metabolism through conjugation with glucuronic acid. The formation of this glucuronide conjugate has also been confirmed in vivo, as CUL-11-glucuronide was detected in urine samples from both piglets and humans. nih.govnih.gov This demonstrates that this compound is metabolized in mammals via the glucuronidation pathway. nih.gov
Interactions with Insect Physiology
Potentiation of Deoxynivalenol Toxicity in Insects
While this compound itself is considered to have low toxicity to insects, it has been shown to significantly enhance the toxicity of the co-occurring mycotoxin deoxynivalenol (DON). nih.govresearchgate.net This synergistic effect means that the combined presence of this compound and DON is more detrimental to insects than what would be expected from their individual toxicities. mdpi.com The mechanism behind this potentiation is linked to this compound's ability to inhibit detoxification pathways in the insects, similar to its effects on mammalian UGT enzymes. researchgate.netmdpi.com By suppressing the insect's ability to metabolize and excrete DON, this compound effectively increases the internal concentration and duration of DON exposure, leading to amplified toxic effects. researchgate.net
Effects on Insect Growth and Mortality
The potentiation of DON's toxicity by this compound has direct consequences on insect physiology, leading to increased mortality and reduced growth rates. nih.gov Studies have demonstrated that insects exposed to a combination of this compound and DON exhibit higher mortality rates compared to those exposed to DON alone. nih.gov This increased lethality is a direct result of the enhanced toxic action of DON in the presence of this compound. Additionally, sublethal exposures to the combination of these mycotoxins can significantly impair insect development, resulting in stunted growth. nih.gov
Role in Fungal Pathogenicity and Virulence
Contribution to Fusarium Head Blight (FHB) Severity
This compound is a secondary metabolite produced by several Fusarium species, such as Fusarium graminearum and Fusarium culmorum, which are the primary causal agents of Fusarium Head Blight (FHB) in cereal crops like wheat and barley. nih.govnih.gov While the trichothecene mycotoxin DON is a well-established virulence factor in FHB, evidence suggests that this compound also plays a role in the severity of the disease. mdpi.com
Research indicates a positive correlation between the combined amount of this compound and DON in infected grains and the severity of FHB symptoms. mdpi.com Although this compound alone has some phytotoxic effects, its primary contribution to virulence appears to be its synergistic interaction with DON. nih.govmdpi.com By inhibiting the plant's detoxification mechanisms—specifically the glycosylation of DON to the less toxic DON-3-O-glucose—this compound enhances the potency of DON as a virulence factor, contributing to more severe disease development. mdpi.com The co-occurrence and synergistic phytotoxicity of these two metabolites suggest that the production of both is a strategy employed by the fungus to successfully colonize the host plant. mdpi.com
Correlation of Mycotoxin Levels with Fusarium Head Blight (FHB) Severity
| Mycotoxin Parameter | Correlation with FHB Severity |
|---|---|
| Sum of this compound and Deoxynivalenol (DON) | Positive |
| Ratio of this compound to Deoxynivalenol (CUL/DON) | Negative |
Interplay with Other Fungal Virulence Factors
The biosynthetic pathways of this compound and trichothecenes in Fusarium graminearum appear to be co-regulated, and their respective biosynthetic genes are consistently found together in closely related species. mdpi.comrsc.org This genetic linkage suggests a coordinated role in fungal virulence. For instance, during the initial stages of wheat infection, the biosynthetic genes for this compound have been observed to be more highly expressed than those for trichothecenes. mdpi.comresearchgate.net
Synergistic Phytotoxicity with Trichothecenes
Detailed studies have demonstrated a significant synergistic phytotoxic relationship between this compound and several type B trichothecenes. mdpi.comnih.gov While this compound alone does not significantly inhibit the growth of wheat seedlings or the unicellular alga Chlamydomonas reinhardtii, its presence potentiates the toxic effects of DON and its acetylated derivatives, 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON). mdpi.comresearchgate.net This synergistic action has been observed across multiple plant species and varieties. mdpi.com
In contrast, mixtures of this compound and nivalenol (NIV) have not shown the same synergistic inhibition of growth. mdpi.comnih.gov This suggests a specific mechanism of interaction between this compound and certain trichothecenes. The severity of Fusarium head blight (FHB) in wheat has been found to be negatively correlated with the ratio of this compound to DON (CUL/DON), but positively correlated with the total amount of both mycotoxins. mdpi.comresearchgate.net This indicates that the combined presence of these compounds, rather than their individual concentrations, is a more accurate predictor of disease virulence. mdpi.com
The table below summarizes the observed interactions between this compound and various trichothecenes based on phytotoxicity assays.
| Compound Mixture | Observed Effect on Plant/Algal Growth | Interaction Type |
| This compound + Deoxynivalenol (DON) | Significant inhibition of growth | Synergistic mdpi.comresearchgate.netnih.gov |
| This compound + 3-Acetyldeoxynivalenol (3-ADON) | Significant inhibition of growth | Synergistic mdpi.comnih.gov |
| This compound + 15-Acetyldeoxynivalenol (15-ADON) | Significant inhibition of growth | Synergistic mdpi.comnih.gov |
| This compound + NX-3 | Significant inhibition of growth | Synergistic mdpi.comnih.gov |
| This compound + Nivalenol (NIV) | No significant increase in growth inhibition | Non-synergistic mdpi.comnih.gov |
Co-occurrence with Other Mycotoxins
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Activities
Culmorin's characteristic tricyclo-[6.3.0.0]undecane skeleton is fundamental to its biological profile. While this compound itself demonstrates weak phytotoxicity and moderate antifungal activity, its activity is significantly influenced by the functional groups attached to this core structure. nih.govresearchgate.net The presence of two hydroxyl groups at positions C-8 and C-11 is a key feature.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. mdpi.com QSAR studies on this compound and related compounds have provided insights into their toxicological profiles. nih.gov
An analysis of culmorins suggested a similarity to the plant compound longifolene. nih.gov Longifolene, which shares a related tricyclic sesquiterpene structure, is also known to be moderately antifungal. nih.gov This comparison from QSAR analysis reinforces the idea that the fundamental carbon skeleton is a primary determinant of its antifungal properties. QSAR models help in predicting the activity of new or unstudied derivatives, guiding further research into which structural modifications might enhance or diminish biological effects. researchgate.net These studies have generally categorized this compound as having low toxicity in various in vitro assays, a finding supported by the computational models. nih.gov
Impact of Hydroxylation Patterns on Activity
The position and number of hydroxyl (-OH) groups on the this compound skeleton are critical modulators of its biological activity. mdpi.com this compound is a diol, but various other hydroxylated derivatives exist, produced by different Fusarium species. researchgate.net These derivatives include 5-hydroxy-culmorin, 12-hydroxy-culmorin, and 15-hydroxy-culmorin. researchgate.net
The specific hydroxylation pattern can influence the molecule's polarity, solubility, and ability to interact with cellular targets. For example, studies assessing the synergistic phytotoxicity of this compound and deoxynivalenol (B1670258) (DON) found that while this compound enhanced DON's effects, a mixture of hydroxy-culmorin (OH-CUL) and DON did not produce the same synergistic inhibition of growth in Chlamydomonas reinhardtii. mdpi.com This suggests that the specific location of the hydroxyl groups is crucial for this particular biological interaction. The biosynthesis of this compound involves the specific hydroxylation of its precursor, longiborneol (B1213909), at the C-11 and C-8 positions. researchgate.netnih.gov Disruption of the enzyme responsible for this step, a cytochrome P450 monooxygenase, leads to the formation of different hydroxylated longiborneol derivatives, such as 3-hydroxylongiborneol and 5-hydroxylongiborneol, but not this compound. nih.gov This underscores the high specificity of the hydroxylation process in creating the final bioactive molecule.
| Compound | Hydroxylation Pattern | Observed Biological Aspect | Reference |
|---|---|---|---|
| This compound | 8-OH, 11-OH | Synergistic phytotoxicity with DON. | mdpi.com |
| Hydroxy-culmorin (OH-CUL) | Additional -OH group (position varies) | Did not significantly enhance DON's phytotoxicity in one study. | mdpi.com |
| 5-hydroxy-culmorin | 5-OH, 8-OH, 11-OH | Identified as a major metabolite in F. culmorum and F. graminearum. | researchgate.net |
| 12-hydroxy-culmorin | 8-OH, 11-OH, 12-OH | Identified as a major metabolite in F. graminearum. | researchgate.net |
| 15-hydroxy-culmorin | 8-OH, 11-OH, 15-OH | Identified as a major metabolite in F. culmorum. | researchgate.net |
Influence of Acetylation and Glucosylation on Biological Effects
Acetylation and glucosylation are common metabolic modifications that can alter the properties of mycotoxins. In plants, these processes often represent a detoxification pathway.
Acetylation : The compound 11-acetylthis compound is a naturally occurring derivative. scispace.com Studies on wheat cells have shown that 11-acetylthis compound is subject to rapid deacetylation back to this compound. nih.govrsc.org It has been suggested that acetylation may increase the membrane permeability of the molecule, allowing it to enter plant cells more easily, where it is then converted back to its primary form. rsc.org
Glucosylation : Plants can convert this compound into glucosylated conjugates. Treatment of wheat suspension cultures with this compound led to the formation of this compound-8-glucoside. nih.govresearchgate.net This modification significantly increases the polarity of the molecule, which is a typical detoxification mechanism in plants, often leading to sequestration of the conjugate in the vacuole. Interestingly, when wheat cells were treated with 11-acetylthis compound, they produced 11-acetylthis compound-8-glucoside, indicating that glucosylation can occur on the acetylated form as well. nih.govrsc.org These modifications are key factors in the compound's fate and persistence in a biological system.
| Derivative | Modification | Biological Role / Effect | Reference |
|---|---|---|---|
| 11-acetylthis compound | Acetylation at C-11 | May have higher membrane permeability; rapidly deacetylated in wheat cells. | rsc.orgrsc.org |
| This compound-8-glucoside | Glucosylation at C-8 | Metabolite formed in planta; likely a detoxification product. | nih.govresearchgate.net |
| 11-acetylthis compound-8-glucoside | Glucosylation at C-8 of acetylated this compound | Metabolite formed in planta from 11-acetylthis compound. | nih.govrsc.org |
Comparison of this compound Analogs with Biosynthetic Precursors (e.g., Longiborneol)
This compound is biosynthesized from farnesyl pyrophosphate via the precursor longiborneol. researchgate.net The conversion of longiborneol to this compound is a critical step that involves hydroxylation at two specific carbon atoms, C-8 and C-11, catalyzed by a cytochrome P450 monooxygenase. researchgate.netnih.gov
Longiborneol itself is a known sesquiterpenoid but lacks the diol functionality of this compound. The addition of these two hydroxyl groups is what confers this compound its characteristic properties and biological activities. Disruption of the gene encoding the hydroxylating enzyme in Fusarium graminearum completely halts this compound production. nih.gov Instead, the fungus accumulates the precursor longiborneol and also produces several novel hydroxylated longiborneol derivatives (e.g., 3-hydroxylongiborneol, 5-hydroxylongiborneol, 12-hydroxylongiborneol), but none of these are this compound. nih.gov This demonstrates that the specific dihydroxylation that produces this compound is essential for its known biological roles, such as its synergistic phytotoxicity with trichothecenes. The precursor, longiborneol, does not exhibit the same activity, highlighting a clear structure-activity relationship where the introduction of hydroxyl groups at specific positions is the key activating feature. mdpi.com
Advanced Analytical Methodologies for Culmorin Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for mycotoxin analysis due to its high sensitivity, selectivity, and versatility. nih.govmdpi.com This method involves separating chemical compounds in a liquid mobile phase using a chromatography column, followed by ionization and detection based on their mass-to-charge ratio. dtu.dk The use of tandem mass spectrometry (MS/MS) allows for highly specific detection by monitoring characteristic fragmentation patterns of the target analyte, which significantly reduces matrix interference and enhances confidence in identification. eurekakit.com
LC-MS/MS is exceptionally well-suited for the simultaneous determination of multiple fungal metabolites in a single analytical run. nih.govnih.gov This capability is vital as mycotoxin contamination often involves the co-occurrence of several toxins produced by one or more fungal species. mdpi.com Researchers can develop methods that target a wide array of metabolites, including Culmorin and its derivatives, alongside other mycotoxins like deoxynivalenol (B1670258), zearalenone (B1683625), and fumonisins. mdpi.com This multi-analyte approach provides a comprehensive metabolic profile of a fungal culture or a contaminated sample, offering deeper insights into fungal biology and the potential synergistic effects of co-occurring toxins. dtu.dknih.gov The development of such methods requires careful optimization of chromatographic conditions and mass spectrometer settings for each compound. nih.govresearchgate.net
Table 1: Key Parameters in a Typical Multi-Mycotoxin LC-MS/MS Method This table provides illustrative data based on common practices in mycotoxin analysis.
| Parameter | Description | Typical Setting/Value |
| Chromatography Column | The stationary phase that separates the analytes. | Reversed-phase C18 column |
| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297). |
| Ionization Source | The interface that ionizes the analytes before they enter the mass spectrometer. | Electrospray Ionization (ESI), operated in both positive and negative modes to cover a wide range of compounds. researchgate.net |
| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) or high-resolution systems like Orbitrap. researchgate.net |
| Acquisition Mode | The method used to acquire mass spectral data. | Multiple Reaction Monitoring (MRM) for targeted quantification. nih.gov |
Analyzing this compound in complex matrices such as grain, food products, or biological fluids presents a significant challenge due to the presence of interfering compounds. nih.govresearchgate.net LC-MS/MS is a powerful tool for this purpose, enabling the detection and semi-quantitative determination of the toxin even at low concentrations. nih.gov The high selectivity of the MRM acquisition mode minimizes the impact of matrix effects, which can otherwise suppress or enhance the analyte signal. nih.gov For accurate quantification, the use of matrix-matched calibration curves or stable isotope-labeled internal standards is often necessary to compensate for these effects. mdpi.com This approach allows for the reliable estimation of this compound levels in diverse and challenging samples. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column before being detected by a mass spectrometer. mdpi.comnih.gov
For mycotoxins like this compound, which contain polar hydroxyl groups, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.comresearchgate.net This typically involves converting the hydroxyl groups into less polar silyl (B83357) ethers. However, some modern methods aim to detect certain mycotoxins without derivatization. mdpi.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for confident identification. nih.govresearchgate.net
Table 2: Example Operating Conditions for GC-MS Analysis of Mycotoxins This table presents typical parameters that could be adapted for this compound analysis.
| Parameter | Description | Typical Setting/Value |
| Injection Mode | Method of introducing the sample into the GC. | Splitless or split injection. |
| Carrier Gas | Inert gas that carries the sample through the column. | Helium at a constant flow rate (e.g., 1 mL/min). nih.gov |
| Column Type | The capillary column used for separation. | Phenyl-polysiloxane stationary phase (e.g., HP-5MS). nih.gov |
| Oven Program | Temperature gradient used to elute compounds. | Starts at a low temperature (e.g., 50-80°C) and ramps up to a high temperature (e.g., 250°C). nih.govmdpi.com |
| Ionization Mode | Method of ionization in the mass spectrometer. | Electron Ionization (EI) at 70 eV. nih.gov |
| Mass Analyzer | Detector that separates ions by mass. | Single Quadrupole or Tandem Quadrupole. |
Spectroscopic Techniques in Research Context (e.g., NMR, used for confirmation)
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation of compounds like this compound. massbank.eu Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. researchgate.netnih.gov
In the context of this compound research, NMR is used after the compound has been isolated and purified. A suite of NMR experiments provides detailed information:
¹H NMR: Identifies the number and chemical environment of hydrogen atoms in the molecule. unl.edu
¹³C NMR: Determines the number and type of carbon atoms (e.g., methyl, methylene, quaternary). core.ac.uk
2D NMR (COSY, HMBC, HSQC): These experiments reveal the connectivity between atoms. core.ac.uk COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for piecing together the complete carbon skeleton. core.ac.uknih.gov
The combined data from these experiments allow researchers to confirm the precise three-dimensional structure of this compound, verifying its identity beyond any doubt. massbank.euresearchgate.net
Table 3: Role of Key NMR Experiments in Structural Confirmation
| NMR Experiment | Information Provided |
| 1D ¹H NMR | Provides information on the chemical shift and coupling constants of protons, revealing their local electronic environment and neighboring protons. unl.edu |
| 1D ¹³C NMR & DEPT | Shows the chemical shifts of all carbon atoms and distinguishes between CH, CH₂, and CH₃ groups. core.ac.uk |
| 2D COSY | Establishes proton-proton (¹H-¹H) correlations through bonds, helping to identify spin systems and adjacent protons. core.ac.uk |
| 2D HSQC/HMQC | Correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). core.ac.uk |
| 2D HMBC | Reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for connecting different fragments of the molecule. core.ac.uknih.gov |
Ecological and Environmental Relevance of Culmorin
Contamination of Cereal Grains and Feed
Culmorin and its derivatives are frequent contaminants of small grain cereals, including wheat, barley, and oats. mdpi.comnih.gov Its occurrence is strongly correlated with the presence of other Fusarium mycotoxins, particularly deoxynivalenol (B1670258) (DON). rsc.orgnih.gov In naturally contaminated samples, this compound concentrations can be significant, sometimes exceeding those of DON. rsc.org
Surveys of cereal grains have revealed widespread this compound contamination. For example, a study of Norwegian cereals detected this compound in nearly all wheat, barley, and oat samples, with median concentrations of 100 µg/kg in wheat, 292 µg/kg in barley, and 2000 µg/kg in oats. rsc.org Another analysis of 45 naturally contaminated grain and three mixed feed samples from 1988-1995 also confirmed the presence of this compound and its hydroxy-derivatives. nih.gov The ratio between the total amount of this compound compounds and DON compounds in these samples ranged from 0.14 to 1.07, highlighting a strong positive correlation between their levels. nih.gov Similarly, a European study found this compound in 63% of 82 feed samples, with a median concentration of 195 µg/kg and a maximum level reaching 44,616 µg/kg. nih.gov
| Cereal Grain | Median Concentration (µg/kg) | Maximum Concentration (µg/kg) | Source |
|---|---|---|---|
| Wheat | 100 | Not Reported | rsc.org |
| Barley | 292 | Not Reported | rsc.org |
| Oats | 2000 | 31,500 | rsc.orgnih.gov |
| Feed Samples (Mixed) | 195 | 44,616 | nih.gov |
Impact of Environmental Conditions on this compound Production
The production of this compound by Fusarium species is heavily influenced by environmental factors, which affect both fungal growth and the biosynthesis of secondary metabolites. Key factors include temperature, water activity (aw), and humidity. nih.govnih.govresearchgate.net Fusarium culmorum and F. graminearum, the primary producers of this compound, are favored by warm and humid conditions, which are conducive to the development of Fusarium head blight. ahdb.org.uk
Research has shown that temperature and water availability directly impact the competitiveness and mycotoxin production of F. culmorum. nih.govnih.govresearchgate.net For instance, the optimal conditions for the growth of one F. culmorum isolate were found to be 30°C and a water activity of 0.98 aw. researchgate.net The production of related mycotoxins like DON and nivalenol (B191977) by F. culmorum occurs over a narrower range of water activity (0.995-0.95 aw) than that required for fungal growth. bohrium.com Mycotoxin biosynthesis is often triggered by environmental stress, and the specific conditions can alter the profile of toxins produced. nih.gov The complex interplay of these environmental variables means that the final concentration of this compound in crops can vary significantly depending on the climatic conditions during the growing and harvesting seasons. nih.govahdb.org.uk
Plant Metabolism and Detoxification of this compound
Plants have evolved mechanisms to metabolize and detoxify xenobiotics, including mycotoxins like this compound, as a defense against pathogenic fungi. rsc.org This biotransformation typically involves processes such as glucosylation and acetylation to render the compounds less toxic and more easily compartmentalized within the plant cell. rsc.orgnih.gov
Studies using wheat cell suspension cultures have demonstrated that plants are capable of extensively metabolizing this compound. rsc.orgnih.gov When treated with this compound, wheat cells convert it into this compound-8-glucoside and 11-acetylthis compound (11-AcCUL). rsc.orgrsc.org The formation of glucosides is a common plant detoxification pathway for mycotoxins, as seen with the conversion of DON to the less toxic DON-3-glucoside. mdpi.com In the case of this compound, only this compound-8-glucoside was detected, indicating a regioselective enzymatic reaction. rsc.orgnih.gov
Interestingly, the plant cells also demonstrated the ability to acetylate this compound, forming 11-AcCUL. rsc.org Furthermore, when the cells were treated with 11-acetylthis compound, a metabolite also produced by the fungus, they rapidly deacetylated it back to this compound but also formed 11-acetylthis compound-8-glucoside. rsc.orgnih.gov These findings show a dynamic metabolic response by the plant to both this compound and its acetylated form.
The presence of Fusarium and its metabolites, including this compound, triggers a complex defense response in plants. nih.gov While this compound itself is considered to have low phytotoxicity compared to trichothecenes, its role in plant-pathogen interactions is multifaceted. mdpi.comnih.gov During the initial stages of infection, the biosynthetic genes for this compound in F. graminearum have been observed to be more highly expressed than those for the potent trichothecene (B1219388) DON. mdpi.comnih.gov This suggests this compound may play a role in the early establishment of the fungus.
Role in Mycotoxin Co-occurrence and Cumulative Risk Assessment
This compound rarely occurs in isolation; it is almost always found alongside other Fusarium mycotoxins, particularly the trichothecene deoxynivalenol (DON) and its derivatives. mdpi.comrsc.orgfao.org This frequent co-occurrence is a critical factor in risk assessment, as the combined toxicological effect of multiple mycotoxins can differ significantly from their individual effects. mdpi.comresearchgate.net
Research has clearly demonstrated a synergistic phytotoxic effect between this compound and several trichothecenes. mdpi.comnih.govresearchgate.net While this compound by itself does not significantly inhibit the growth of wheat seedlings or other model organisms, it potentiates the toxicity of DON, 3-acetyldeoxynivalenol (B190510), and 15-acetyldeoxynivalenol (B30657). mdpi.comnih.gov This synergistic interaction has been observed in wheat, barley, and maize. mdpi.com One proposed mechanism for this synergy is that this compound inhibits the plant's primary detoxification pathway for DON, which is its conversion into DON-3-glucoside via UDP-glucosyltransferases (UGTs). mdpi.comresearchgate.net By acting as a competing substrate or inhibitor for these enzymes, this compound may lead to higher effective concentrations of the more toxic DON within the plant tissue. mdpi.comnih.gov
The severity of Fusarium head blight in wheat has been found to correlate positively not with DON or this compound levels alone, but with the sum of both mycotoxins. mdpi.comnih.gov This finding underscores the importance of considering the cumulative risk posed by co-occurring mycotoxins. The consistent co-occurrence of this compound and trichothecene biosynthetic genes in Fusarium species suggests a co-evolutionary link where the production of both metabolites contributes to the fungus's virulence. mdpi.comnih.gov Therefore, risk assessments that focus solely on regulated toxins like DON may underestimate the true phytotoxic and potential health risks associated with Fusarium contamination.
| Mycotoxin Combination | Observed Effect | Proposed Mechanism | Source |
|---|---|---|---|
| This compound + Deoxynivalenol (DON) | Synergistic phytotoxicity; increased growth inhibition in plants. | Inhibition of plant UGT enzymes responsible for DON detoxification. | mdpi.comresearchgate.net |
| This compound + 3-Acetyldeoxynivalenol | Synergistic growth inhibition. | Not specified, likely similar to DON. | mdpi.comnih.gov |
| This compound + 15-Acetyldeoxynivalenol | Synergistic growth inhibition. | Not specified, likely similar to DON. | mdpi.comnih.gov |
| This compound + Nivalenol (NIV) | No synergistic effect observed. | Not applicable. | mdpi.comnih.gov |
Potential for Mitigation Strategies in Agriculture
A multi-faceted approach known as integrated pest management (IPM) is crucial. nih.gov Key strategies include:
Agronomic Practices: Crop rotation with non-host species and tillage to manage crop residues can help reduce the initial fungal inoculum in the field. nih.gov
Resistant Cultivars: The development and use of cereal varieties with genetic resistance to Fusarium head blight is a cornerstone of long-term control. ahdb.org.uknih.gov
Chemical Control: The application of fungicides can be effective in controlling FHB and reducing mycotoxin levels. ahdb.org.uk Studies have shown that fungicides applied to control DON also effectively reduce this compound contamination. researchgate.net Seed treatments with chemical or biological agents can also control seed-borne F. culmorum. cabidigitallibrary.org
Biological Control: An ecologically attractive alternative involves the use of natural antagonistic microorganisms to suppress Fusarium growth. nih.gov Certain yeast species, such as Cryptococcus carnescens, have demonstrated the ability to inhibit the growth of F. culmorum, F. graminearum, and F. poae by competing for nutrients and producing inhibitory volatile compounds. mdpi.com
These prevention and intervention strategies, when used in combination, can effectively reduce the risk of this compound contamination in the food and feed chain. nih.gov
Future Research Directions and Unresolved Questions
Comprehensive Elucidation of Culmorin's Ecological Role and Fate in Various Environments
The ecological role and fate of this compound in plants and other environments are not fully understood researchgate.netrsc.orgebi.ac.uk. Research is needed to determine how this compound interacts within the complex ecosystem involving Fusarium, host plants, other microbes, and insects researchgate.netmdpi.com. Understanding these interactions can provide novel insights for mycotoxin control frontiersin.org. Studies have begun to explore the metabolism of this compound in plants, with findings indicating that plants can extensively metabolize this compound, forming conjugates like this compound-8-glucoside and this compound acetate (B1210297) in wheat, though not sulfates or this compound-11-glucoside researchgate.netrsc.org. Further research is required to fully characterize the metabolic pathways and the resulting compounds in various plant species and environmental conditions researchgate.netebi.ac.uk.
Deeper Investigation into the Mechanisms of Synergistic Phytotoxicity
Evidence suggests that this compound can have synergistic phytotoxic effects when combined with trichothecene (B1219388) mycotoxins like DON researchgate.netfrontiersin.orgctdbase.orgmdpi.comnih.govmdpi.comusda.govresearchgate.net. While studies have demonstrated that mixtures of this compound with DON, 3-acetyldeoxynivalenol (B190510), 15-acetyldeoxynivalenol (B30657), or NX-3 can synergistically inhibit plant growth, the underlying mechanisms of this synergy are not yet fully delineated mdpi.comnih.govresearchgate.net. Further in-depth studies are required to investigate whether this synergism exists in plants and to determine the molecular mechanisms involved rsc.orgnih.gov.
Identification and Characterization of Additional this compound Metabolites in Biological Systems
While some this compound metabolites, such as hydroxyculmorins (5-, 12-, and 15-hydroxythis compound) and culmorone, have been isolated and characterized from Fusarium cultures, and this compound-8-glucoside and this compound acetate have been observed in wheat, the full spectrum of this compound metabolites in various biological systems (plants, animals, microbes) remains to be identified and characterized researchgate.netebi.ac.uknih.govfrontiersin.orgthegoodscentscompany.comcdnsciencepub.comresearchgate.netembrapa.brusda.gov. A novel metabolite, this compound-11-glucuronide, has been identified in vitro and in piglet and human urine samples, indicating mammalian metabolism nih.gov. Comprehensive studies are needed to understand the metabolic fate of this compound across different organisms and the biological activity of these metabolites researchgate.netebi.ac.uknih.gov.
Exploration of this compound's Interactions with a Wider Range of Mycotoxins and Microbial Species
This compound is known to co-occur frequently with DON and can influence its toxicity ebi.ac.ukctdbase.orgthegoodscentscompany.comusda.govresearchgate.netresearchgate.net. However, its interactions with a broader range of mycotoxins produced by Fusarium and other fungal or bacterial species need further exploration ebi.ac.ukresearchgate.netmdpi.comfrontiersin.orgthegoodscentscompany.comusda.govresearchgate.netresearchgate.net. Understanding these complex interactions within the microbial battleground could offer novel strategies for mycotoxin control frontiersin.org.
Development of Novel Approaches for Reducing this compound Contamination in Crops
Given the prevalence of this compound and its potential synergistic effects, developing novel approaches to reduce this compound contamination in crops is crucial rsc.orgresearchgate.netpsu.edu. This includes exploring strategies that specifically target this compound production or enhance its detoxification in plants researchgate.netembrapa.brresearchgate.nethud.ac.ukresearchgate.netmdpi.com. Inhibiting key enzymes in the this compound biosynthetic pathway, such as longiborneol (B1213909) synthase, is a promising area for developing new agrochemicals researchgate.netembrapa.brnih.gov.
Advanced Molecular Modeling and Biochemical Studies for Enzyme Inhibition
Targeting enzymes involved in this compound biosynthesis, particularly longiborneol synthase (encoded by CLM1) and the cytochrome P450 monooxygenase (encoded by CLM2), presents an opportunity to reduce this compound production researchgate.netrsc.orgembrapa.brnih.govnih.gov. Advanced molecular modeling and biochemical studies are needed to identify and characterize potent and selective inhibitors of these enzymes rsc.orgembrapa.brresearchgate.netpsu.edunih.govnih.govdntb.gov.ua. Virtual screening and molecular dynamics simulations can provide a sound starting point for further experimental investigations embrapa.brnih.govnih.gov.
Delineation of Differential Hydroxy-Culmorin Profiles Across Fusarium Species and Their Specific Biological Relevance
Studies have indicated that the hydroxy-culmorin profile can differ significantly between Fusarium species, such as F. culmorum and F. graminearum ebi.ac.ukresearchgate.netnih.gov. For instance, 15-hydroxy-culmorin and 5-hydroxy-culmorin were reported as main metabolites in F. culmorum, while F. graminearum showed 5-, 12-, and potentially 14-hydroxy-culmorin as main metabolites ebi.ac.ukresearchgate.net. Further research is needed to fully delineate these differential profiles across a wider range of Fusarium species and to understand the specific biological relevance and potential toxicity of each hydroxy-culmorin derivative ebi.ac.ukacs.org.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for detecting and quantifying Culmorin in fungal cultures or contaminated crops?
- Methodological Answer : this compound analysis typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). For example, 5-hydroxythis compound in maize was quantified using LC-ESI-ITFT-MS² with a Q-Exactive Orbitrap, achieving a mass accuracy of <5 ppm and retention time of 6.3 min . Key parameters include:
- Ionization : Positive electrospray ionization (ESI+) at 3.5 kV.
- Collision Energy : Optimized between 20–35 eV for fragmentation.
- Chromatography : C18 column with a gradient of 0.1% formic acid in water/acetonitrile.
Validate methods using spike-recovery experiments in matrices like maize kernels to address co-eluting metabolites.
Q. How is the biosynthetic pathway of this compound characterized in Fusarium graminearum?
- Methodological Answer : Biosynthesis begins with the CLM1 gene encoding longiborneol synthase. To confirm this:
- Gene Knockout : Disrupt CLM1 via homologous recombination; observe loss of this compound production in mutant strains .
- Intermediate Tracking : Supplement mutants with longiborneol to restore this compound synthesis, confirming CLM1’s role .
Use GC-MS to monitor sesquiterpene intermediates and RNA-seq to identify co-expressed genes in the pathway.
Q. What experimental designs are recommended for studying this compound’s synergistic effects with other mycotoxins?
- Methodological Answer : Co-culture F. graminearum with other mycotoxin-producing fungi (e.g., F. verticillioides) and:
- Dose-Response Assays : Apply purified this compound and deoxynivalenol (DON) to plant tissues (e.g., wheat spikes) at ratios from 1:1 to 1:10.
- Bioactivity Metrics : Measure insect mortality (e.g., Drosophila melanogaster) or plant cell necrosis via electrolyte leakage assays .
Statistical analysis should include ANOVA with post-hoc tests to resolve interaction effects.
Advanced Research Questions
Q. How can contradictory data on this compound’s role in plant pathogenesis be reconciled?
- Methodological Answer : Contradictions may arise from strain-specific CLM1 expression or environmental factors. Address this by:
- Comparative Genomics : Sequence CLM1 across Fusarium strains with varying this compound production.
- Metabolomic Profiling : Correlate this compound levels with DON and zearalenone in field samples using multivariate analysis (e.g., PCA) .
- Controlled Experiments : Replicate studies under standardized humidity (≥80%) and temperature (25°C) to isolate environmental impacts .
Q. What strategies optimize the sensitivity of this compound detection in complex agricultural matrices?
- Methodological Answer : Improve sensitivity via:
- Sample Cleanup : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with PSA/C18 sorbents to reduce matrix interference .
- High-Resolution MS : Employ Orbitrap-based systems (resolving power >70,000) to distinguish this compound isomers (e.g., 5-hydroxythis compound vs. epi-culmorin) .
- Isotope Dilution : Use ¹³C-labeled this compound as an internal standard for quantification.
Q. How can gene-editing tools clarify this compound’s ecological function in fungal communities?
- Methodological Answer : Apply CRISPR-Cas9 to create CLM1-overexpressing strains and assess:
- Competitive Fitness : Co-culture mutants with wild-type strains on maize agar; measure hyphal growth rates .
- Secondary Metabolite Crosstalk : Use LC-HRMS to screen for altered production of aurofusarin or gibberellins in edited strains.
Reference genome databases (e.g., FungiDB) to identify regulatory elements upstream of CLM1.
Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound-related data in publications?
- Methodological Answer : Follow guidelines from Medicinal Chemistry Research and Beilstein Journal of Organic Chemistry:
- Compound Characterization : Report ¹H/¹³C NMR shifts (CDCl₃), HRMS data, and optical rotation for novel derivatives .
- Deposition : Submit raw MS/MS spectra to MassBank (e.g., Record MSBNK-AAFC-AC000107) .
- Reproducibility : Include step-by-step protocols for gene knockout and LC-MS calibration in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
